Cas no 1781884-22-7 (1-1-(3-bromophenyl)cyclopropylethan-1-ol)
1-1-(3-bromophenyl)cyclopropylethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 1-1-(3-bromophenyl)cyclopropylethan-1-ol
- EN300-1913323
- 1781884-22-7
- 1-[1-(3-bromophenyl)cyclopropyl]ethan-1-ol
-
- Inchi: 1S/C11H13BrO/c1-8(13)11(5-6-11)9-3-2-4-10(12)7-9/h2-4,7-8,13H,5-6H2,1H3
- InChI Key: PQTGBRRDYVEZDJ-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)C1(C(C)O)CC1
Computed Properties
- Exact Mass: 240.01498g/mol
- Monoisotopic Mass: 240.01498g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 20.2Ų
1-1-(3-bromophenyl)cyclopropylethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1913323-1g |
1-[1-(3-bromophenyl)cyclopropyl]ethan-1-ol |
1781884-22-7 | 1g |
$986.0 | 2023-09-17 | ||
| Enamine | EN300-1913323-5g |
1-[1-(3-bromophenyl)cyclopropyl]ethan-1-ol |
1781884-22-7 | 5g |
$2858.0 | 2023-09-17 | ||
| Enamine | EN300-1913323-10g |
1-[1-(3-bromophenyl)cyclopropyl]ethan-1-ol |
1781884-22-7 | 10g |
$4236.0 | 2023-09-17 | ||
| Enamine | EN300-1913323-0.05g |
1-[1-(3-bromophenyl)cyclopropyl]ethan-1-ol |
1781884-22-7 | 0.05g |
$827.0 | 2023-09-17 | ||
| Enamine | EN300-1913323-0.1g |
1-[1-(3-bromophenyl)cyclopropyl]ethan-1-ol |
1781884-22-7 | 0.1g |
$867.0 | 2023-09-17 | ||
| Enamine | EN300-1913323-0.25g |
1-[1-(3-bromophenyl)cyclopropyl]ethan-1-ol |
1781884-22-7 | 0.25g |
$906.0 | 2023-09-17 | ||
| Enamine | EN300-1913323-0.5g |
1-[1-(3-bromophenyl)cyclopropyl]ethan-1-ol |
1781884-22-7 | 0.5g |
$946.0 | 2023-09-17 | ||
| Enamine | EN300-1913323-1.0g |
1-[1-(3-bromophenyl)cyclopropyl]ethan-1-ol |
1781884-22-7 | 1g |
$1142.0 | 2023-05-23 | ||
| Enamine | EN300-1913323-2.5g |
1-[1-(3-bromophenyl)cyclopropyl]ethan-1-ol |
1781884-22-7 | 2.5g |
$1931.0 | 2023-09-17 | ||
| Enamine | EN300-1913323-5.0g |
1-[1-(3-bromophenyl)cyclopropyl]ethan-1-ol |
1781884-22-7 | 5g |
$3313.0 | 2023-05-23 |
1-1-(3-bromophenyl)cyclopropylethan-1-ol Related Literature
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
Additional information on 1-1-(3-bromophenyl)cyclopropylethan-1-ol
1-(3-Bromophenyl)cyclopropylethan-1-ol (CAS No. 1781884-22-7): A Comprehensive Overview
1-(3-Bromophenyl)cyclopropylethan-1-ol, also known by its CAS number 1781884-22-7, is a unique organic compound that has garnered attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its cyclopropane ring fused with a phenyl group and an alcohol functional group, making it a versatile molecule with potential applications in drug design and material synthesis.
The structure of 1-(3-bromophenyl)cyclopropylethan-1-ol consists of a cyclopropane ring attached to a bromophenyl group at the 3-position. The alcohol functional group (-OH) is located on the cyclopropane ring, contributing to the molecule's reactivity and solubility properties. This unique arrangement allows for various chemical transformations, making it a valuable intermediate in organic synthesis.
Recent studies have highlighted the potential of 1-(3-bromophenyl)cyclopropylethan-1-ol in drug discovery. Researchers have explored its ability to act as a building block for constructing bioactive molecules with anti-inflammatory, anticancer, and antimicrobial properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant inhibitory effects on inflammatory pathways, suggesting its potential as a lead compound for developing novel therapeutics.
In addition to its pharmacological applications, 1-(3-bromophenyl)cyclopropylethan-1-ol has been investigated for its role in materials science. Its cyclopropane ring provides mechanical stability, making it a candidate for designing advanced polymers and high-performance materials. A 2023 paper in Polymer Chemistry reported that incorporating this compound into polymer networks enhanced their mechanical strength and thermal resistance, opening new avenues for industrial applications.
The synthesis of 1-(3-bromophenyl)cyclopropylethan-1-ol typically involves multi-step organic reactions, including nucleophilic substitution and cyclization processes. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, enabling large-scale production of this compound. For example, the use of palladium-catalyzed cross-coupling reactions has been reported to significantly enhance the yield and purity of this molecule.
In terms of physical properties, 1-(3-bromophenyl)cyclopropylethan-1-ol exhibits moderate solubility in organic solvents such as dichloromethane and ethyl acetate, while being poorly soluble in water. Its melting point and boiling point are consistent with similar organic compounds, making it suitable for various laboratory-scale reactions.
The safety profile of 1-(3-bromophenyl)cyclopropylethan-1-ol has been evaluated in accordance with standard toxicological guidelines. Studies indicate that it poses minimal acute toxicity risks when handled under appropriate conditions. However, as with all chemicals, proper personal protective equipment (PPE) should be used during handling to ensure worker safety.
In conclusion, 1-(3-bromophenyl)cyclopropylethan-1-ol (CAS No. 1781884-22-7) is a versatile compound with promising applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool in organic synthesis, drug discovery, and materials science. As research continues to uncover new potentials for this molecule, its role in advancing scientific innovation is expected to grow significantly.
1781884-22-7 (1-1-(3-bromophenyl)cyclopropylethan-1-ol) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)